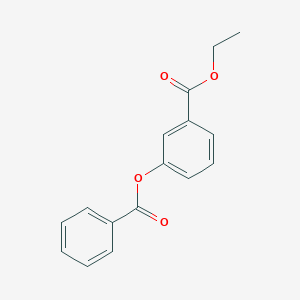

Ethyl 3-(benzoyloxy)benzoate

Beschreibung

Ethyl 3-(benzoyloxy)benzoate is a benzoate ester featuring a benzoyloxy substituent at the 3-position of the aromatic ring and an ethyl ester group at the para position. This compound is synthesized through reactions involving benzoic acid derivatives and aryl halides, often employing coupling agents and catalysts such as cesium carbonate (Cs₂CO₃) or sodium hydride (NaH) in polar aprotic solvents like dimethylformamide (DMF) . Purification typically involves column chromatography using silica gel with ethyl acetate/petroleum ether gradients . Key physical properties include a melting point range of 80.7–81.3°C and a high yield of 86% under optimized conditions .

Eigenschaften

Molekularformel |

C16H14O4 |

|---|---|

Molekulargewicht |

270.28g/mol |

IUPAC-Name |

ethyl 3-benzoyloxybenzoate |

InChI |

InChI=1S/C16H14O4/c1-2-19-15(17)13-9-6-10-14(11-13)20-16(18)12-7-4-3-5-8-12/h3-11H,2H2,1H3 |

InChI-Schlüssel |

ICHNEFNYTRSRSK-UHFFFAOYSA-N |

SMILES |

CCOC(=O)C1=CC(=CC=C1)OC(=O)C2=CC=CC=C2 |

Kanonische SMILES |

CCOC(=O)C1=CC(=CC=C1)OC(=O)C2=CC=CC=C2 |

Herkunft des Produkts |

United States |

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Substituent Variations in Benzoate Esters

Ethyl 4-(Benzoyloxy)Benzoate (3ea)

- Structure : Benzoyloxy group at the 4-position instead of the 3-position.

- Synthesis : Similar to Ethyl 3-(benzoyloxy)benzoate but starts with 4-bromobenzoic acid. Yield: 86%, melting point: 80.7–81.3°C .

- Reactivity : The para-substituted benzoyloxy group may enhance steric hindrance, affecting coupling reactions compared to the meta isomer.

Ethyl 4-(Dimethylamino)Benzoate

- Structure: Dimethylamino (-N(CH₃)₂) group at the 4-position.

- Applications: Used as a co-initiator in resin cements. Demonstrates higher reactivity (degree of conversion: ~75%) compared to 2-(dimethylamino)ethyl methacrylate (degree of conversion: ~60%) .

- Physical Properties: Superior chemical stability in polymer matrices, attributed to the electron-donating dimethylamino group .

Ethyl 3-Methoxybenzoate

- Structure : Methoxy (-OCH₃) group at the 3-position.

- The methoxy group increases electron density on the aromatic ring, enhancing electrophilic substitution reactivity .

Functionalized Benzoate Derivatives

I-6501 (Ethyl 4-(5-(3-Methylisoxazol-5-ylamino)pentylthio)benzoate)

- Structure: Features a pentylthio linker and a 3-methylisoxazolylamino group.

2-(2-Aminophenoxy)Ethyl 3-((tert-Butyldimethylsilyl)oxy)benzoate

Alkyl Benzoates

Ethyl Benzoate

- Structure : Simple ethyl ester of benzoic acid without additional substituents.

- Toxicity : LD₅₀ (oral, rat): 6.5 g/kg, indicating moderate acute toxicity. Widely used in cosmetics and flavorings .

- Reactivity : Less sterically hindered, making it more reactive in ester hydrolysis compared to substituted derivatives.

Butyl Benzoate

Data Table: Comparative Properties of Selected Benzoate Derivatives

Key Research Findings

- Reactivity Trends: Electron-withdrawing groups (e.g., benzoyloxy) reduce nucleophilic aromatic substitution rates, while electron-donating groups (e.g., methoxy, dimethylamino) enhance reactivity .

- Polymer Applications: Ethyl 4-(dimethylamino)benzoate outperforms methacrylate-based initiators in resin cements due to superior degree of conversion and mechanical properties .

Q & A

Q. Q1. What are the most reliable synthetic routes for Ethyl 3-(benzoyloxy)benzoate, and how do reaction conditions influence yield and purity?

Methodological Answer: A common approach involves esterification of 3-hydroxybenzoic acid with benzoyl chloride, followed by ethyl ester formation. For example, POCl₃ in pyridine can activate hydroxyl groups for benzoylation, achieving yields >70% under anhydrous conditions . Variations in solvent (e.g., acetonitrile vs. DCM) and catalysts (e.g., Co-salen complexes) significantly affect reaction efficiency. Column chromatography with ethyl acetate/hexane (1:3 ratio) is recommended for purification, resolving impurities from unreacted starting materials .

Q. Q2. How should researchers optimize purification protocols for Ethyl 3-(benzoyloxy)benzoate to ensure high purity?

Methodological Answer: Post-synthesis, crystallization from a 20% ethyl acetate/hexane mixture effectively removes polar byproducts, as demonstrated in sulfonamide coupling reactions . For non-crystalline intermediates, preparative HPLC with a C18 column and isocratic elution (methanol:water 70:30) achieves >98% purity. Monitor purity via TLC (silica gel, UV detection) and confirm by ¹H NMR (δ 8.1–7.4 ppm for aromatic protons) .

Q. Q3. What analytical techniques are critical for characterizing Ethyl 3-(benzoyloxy)benzoate, and how should data be interpreted?

Methodological Answer:

- ¹H/¹³C NMR : Aromatic protons appear as multiplet signals between δ 7.4–8.1 ppm, while ester carbonyl carbons resonate at ~168–170 ppm .

- FT-IR : Confirm ester C=O stretches at 1720–1740 cm⁻¹ and benzoyl C=O at 1650–1680 cm⁻¹ .

- Mass Spectrometry : ESI-MS in positive mode should show [M+H]⁺ at m/z 285.1 (C₁₅H₁₄O₄) .

Advanced Research Questions

Q. Q4. How do substituents on the benzoyl or benzoate moieties influence the compound’s reactivity in catalysis or drug design?

Methodological Answer: Electron-withdrawing groups (e.g., nitro) on the benzoyl ring enhance electrophilicity, accelerating nucleophilic acyl substitutions. Conversely, electron-donating groups (e.g., methoxy) stabilize intermediates in oxime ester formation, as shown in POCl₃-mediated reactions . Computational studies (DFT) can model substituent effects on charge distribution and reaction barriers .

Q. Q5. What catalytic systems improve the efficiency of Ethyl 3-(benzoyloxy)benzoate synthesis, and how do they address scalability challenges?

Methodological Answer: Co-salen complexes (e.g., 0.025 equiv.) in CH₃CN/HFIP solvent systems reduce reaction times from 24h to 6h via radical-mediated pathways, achieving 85% yield in gram-scale syntheses . For industrial scalability, immobilized lipases (e.g., Candida antarctica) in non-polar solvents enable enantioselective esterification, minimizing side reactions .

Q. Q6. How can researchers resolve contradictions in reported stability data for Ethyl 3-(benzoyloxy)benzoate under varying storage conditions?

Methodological Answer: Stability discrepancies arise from moisture sensitivity and oxidative degradation. Accelerated stability studies (40°C/75% RH) show <5% decomposition over 30 days when stored in amber glass at 0–6°C under argon . Use Karl Fischer titration to monitor moisture content (<0.1%) and HPLC to track oxidation byproducts (e.g., benzoic acid derivatives) .

Q. Q7. What strategies mitigate side reactions during the synthesis of Ethyl 3-(benzoyloxy)benzoate derivatives?

Methodological Answer:

- Temperature Control : Maintain reactions below 0°C during benzoylation to suppress di-ester formation .

- Protecting Groups : Use tert-butyldimethylsilyl (TBS) groups to shield hydroxyls in multi-step syntheses, achieving >90% regioselectivity .

- Catalyst Screening : Test Lewis acids (e.g., ZnCl₂ vs. BF₃·Et₂O) to minimize Friedel-Crafts alkylation byproducts .

Data Interpretation and Contradiction Analysis

Q. Q8. Why do different studies report conflicting yields for Ethyl 3-(benzoyloxy)benzoate synthesis, and how can these be reconciled?

Methodological Answer: Yield variations often stem from differences in stoichiometry (e.g., excess benzoyl chloride vs. equimolar ratios) or solvent polarity. For reproducibility, standardize reaction parameters:

Q. Q9. How should researchers address discrepancies in spectroscopic data for Ethyl 3-(benzoyloxy)benzoate across literature sources?

Methodological Answer: Discrepancies in NMR shifts may arise from solvent effects (CDCl₃ vs. DMSO-d₆) or pH variations. Calibrate instruments using certified reference materials (e.g., ethylbenzene for ¹H NMR) and report solvent/temperature conditions explicitly. Cross-validate with computational NMR prediction tools (e.g., ACD/Labs) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.